

Technical Guide: Physicochemical Profile of 2,4,6-Trimethylheptane-1,7-diamine

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Compound of Interest

Compound Name: 2,4,6-Trimethylheptane-1,7-diamine

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Abstract

This technical guide provides a detailed overview of the known physical properties of **2,4,6-Trimethylheptane-1,7-diamine** (CAS No. 64852-28-4). Due to the limited availability of experimental data in public-domain literature and databases, this document summarizes the confirmed molecular attributes and discusses the anticipated influence of its distinct structural features on its physicochemical behavior. This guide is intended to serve as a foundational resource for professionals in research and development who are considering the use of this branched-chain diamine in various applications.

Introduction

2,4,6-Trimethylheptane-1,7-diamine is a branched aliphatic diamine with the molecular formula $C_{10}H_{24}N_2$. Its structure, characterized by a seven-carbon backbone with methyl groups at the 2, 4, and 6 positions and primary amine groups at the 1 and 7 positions, imparts unique steric and conformational properties. These structural nuances are anticipated to significantly influence its physical characteristics, such as boiling point, melting point, and solubility, when compared to its linear isomer, 1,7-diaminoheptane. Understanding these properties is crucial for its application in polymer chemistry, as a building block for novel organic synthesis, and in the development of new pharmaceutical agents.

Molecular and Physical Properties

Comprehensive experimental data for the physical properties of **2,4,6-Trimethylheptane-1,7-diamine** are not readily available in scientific literature and chemical databases. The following table summarizes the currently known and computationally predicted properties.

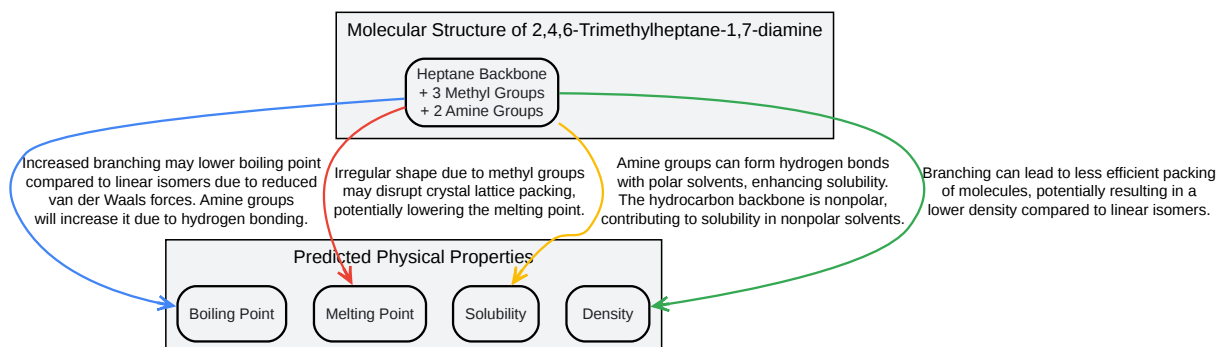
Property	Value	Source
Molecular Formula	C10H24N2	Benchchem[1]
Molecular Weight	172.31 g/mol	Benchchem[1]
Boiling Point	Data not available	-
Melting Point	Data not available	-
Density	Data not available	-
Solubility	Data not available	-

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **2,4,6-Trimethylheptane-1,7-diamine** are not available in the reviewed literature. Standard analytical methods for determining boiling point (e.g., distillation under controlled pressure), melting point (e.g., differential scanning calorimetry), density (e.g., pycnometry), and solubility (e.g., equilibrium solubility method) would be applicable.

Structural Influence on Physical Properties

The unique molecular structure of **2,4,6-Trimethylheptane-1,7-diamine** is expected to dictate its physical behavior. The following diagram illustrates the logical relationships between its structural features and their anticipated effects on key physical properties.



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Figure 1. Logical relationships between the molecular structure of **2,4,6-Trimethylheptane-1,7-diamine** and its expected physical properties.

Conclusion

While there is a notable absence of comprehensive experimental data on the physical properties of **2,4,6-Trimethylheptane-1,7-diamine**, its molecular structure provides a basis for predicting its behavior. The presence of both nonpolar hydrocarbon branching and polar amine functional groups suggests a nuanced solubility profile and physical characteristics that likely differ significantly from its linear counterparts. Further experimental investigation is warranted to fully characterize this compound and unlock its potential in various scientific and industrial applications. Researchers are encouraged to perform their own physical property assessments to inform their specific use cases.

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References

- 1. 2,4,6-Trimethylheptane-1,7-diamine | 64852-28-4 | Benchchem [benchchem.com]
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